molecular formula C16H23NO2 B4632087 2-(2,4-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE

2-(2,4-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE

Cat. No.: B4632087
M. Wt: 261.36 g/mol
InChI Key: HKQYZMGPSLFBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine is 261.172878976 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

  • Antiproliferative Effects and DNA/Protein Binding : Compounds structurally related to 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine, particularly dinuclear gold(III) oxo complexes with bipyridyl ligands, have shown potential as cytotoxic and anticancer agents. They demonstrate notable antiproliferative properties and interact distinctively with proteins and DNA, which is crucial in understanding their mechanism of action in cancer therapy (Casini et al., 2006).

Organic Chemistry and Chemical Reactions

  • Thermochemistry of Methylpiperidines : Research on the thermochemistry of methylpiperidines, including compounds similar to 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine, provides insights into the stability and conformational behavior of the piperidine ring. These findings are important for the development of new synthetic methods and understanding the reactivity of such compounds (Ribeiro da Silva et al., 2006).

  • Reaction Studies with Aminoxyls : Studies on the reactions of aminoxyls with dioxiranes, particularly involving similar methylpiperidine derivatives, offer valuable information about the free-radical mechanisms that occur in these reactions. This knowledge is beneficial for designing and synthesizing new organic compounds (Dinoi et al., 1998).

Material Science and Chemical Properties

  • Synthesis of Related Compounds : Research into the synthesis of related compounds, such as 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, is significant for the development of new materials and pharmaceuticals. These syntheses provide a basis for understanding the chemical properties and potential applications of similar compounds (Iimura et al., 1989).

  • Electrochemical Studies : Investigations into the electrochemical behavior of related compounds, such as in the study of hydrogen bond complexation in dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, contribute to the development of new electrochemical sensors and devices. These studies help understand the electronic properties of similar compounds (Goldenberg & Neilands, 1999).

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-6-7-15(14(3)9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYZMGPSLFBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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